molecular formula C10H9N3O2S B1394233 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine CAS No. 637354-25-7

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

Cat. No.: B1394233
CAS No.: 637354-25-7
M. Wt: 235.26 g/mol
InChI Key: YOORFANBYYVNMQ-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methylsulfonyl group and the pyridin-3-yl substituent on the pyrimidine ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Pyridin-3-yl Group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridin-3-yl boronic acid or ester is coupled with a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of robust catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of drugs targeting various diseases.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-4-(pyridin-2-yl)pyrimidine
  • 2-(Methylsulfonyl)-4-(pyridin-4-yl)pyrimidine
  • 2-(Ethylsulfonyl)-4-(pyridin-3-yl)pyrimidine

Uniqueness

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine is unique due to the specific positioning of the methylsulfonyl and pyridin-3-yl groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological profiles and synthetic utility compared to its analogs.

Properties

IUPAC Name

2-methylsulfonyl-4-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-16(14,15)10-12-6-4-9(13-10)8-3-2-5-11-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOORFANBYYVNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methylsulfanyl-4-pyridin-3-yl-pyrimidine (1.18 g, 5.81 mmol) in MeOH (45 ml) was cooled at 0° C., then an aqueous solution of oxone (10.7 g, 17.45 mmol in 45 ml of water) was slowly added. After stirring 1.5 hours at room temperature, the mixture was basified with 5% NaHCO3 and the product was extracted with ethyl acetate. The organic phase was dried (Na2SO4) and evaporated to give 846 mg of the title compound that was used in the next step without further purification (61% yield).
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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